molecular formula C7H13NO3 B3012158 Methyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate CAS No. 1247812-12-9

Methyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate

Cat. No. B3012158
CAS RN: 1247812-12-9
M. Wt: 159.185
InChI Key: DNFNIHHMOVZOCZ-UHFFFAOYSA-N
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Description

“Methyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate” is a chemical compound that contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . The compound also contains a hydroxymethyl group and a carboxylate group . It’s worth noting that the pyrrolidine ring is widely used by medicinal chemists to obtain compounds for the treatment of human diseases .


Synthesis Analysis

The synthesis of pyrrolidine derivatives can be achieved through various strategies . One approach involves ring construction from different cyclic or acyclic precursors . Another strategy involves the functionalization of preformed pyrrolidine rings, such as proline derivatives . The stereogenicity of carbons in the pyrrolidine ring is a significant feature, and different stereoisomers can lead to a different biological profile of drug candidates .


Molecular Structure Analysis

The molecular structure of “Methyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate” is characterized by a pyrrolidine ring, a hydroxymethyl group, and a carboxylate group . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3-hybridization .

Scientific Research Applications

Drug Discovery and Development

Methyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate: is a valuable building block in medicinal chemistry. Its pyrrolidine ring is a common motif in many biologically active compounds due to its non-planarity and ability to adopt various conformations that are critical for binding to biological targets . This versatility makes it an excellent candidate for the development of new drugs with improved efficacy and selectivity.

Carbonic Anhydrase Inhibition

The compound has been used to synthesize derivatives that show inhibitory activity against carbonic anhydrase isoenzymes, which are involved in various diseases such as glaucoma and edema . By modifying the pyrrolidine scaffold, researchers can create inhibitors with potential therapeutic applications.

Biological Activity Profiling

Pyrrolidine derivatives, including those derived from Methyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate , have been studied for a range of biological activities. These include antioxidant, anti-inflammatory, antibacterial, and anticancer properties, making them promising candidates for pharmacotherapy .

Organ Protection

Research has indicated that pyrrolidine alkaloids can offer organ-protective effects. This application is particularly relevant in the context of diseases that lead to organ damage, such as diabetes and cardiovascular disorders .

Neuropharmacology

The pyrrolidine ring is a feature in many compounds with neuropharmacological activity. Derivatives of Methyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate could be used to explore treatments for neurological conditions, including Alzheimer’s disease and Parkinson’s disease .

Stereoselective Synthesis

Due to the stereogenicity of the pyrrolidine ring, Methyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate can be used in stereoselective synthesis to create compounds with specific chiral configurations. This is crucial for the production of enantiomerically pure pharmaceuticals .

properties

IUPAC Name

methyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO3/c1-11-7(10)8-3-2-6(4-8)5-9/h6,9H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNFNIHHMOVZOCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)N1CCC(C1)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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